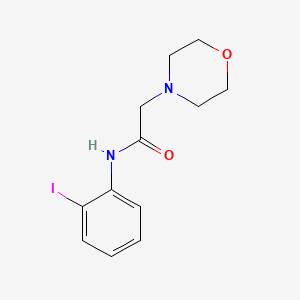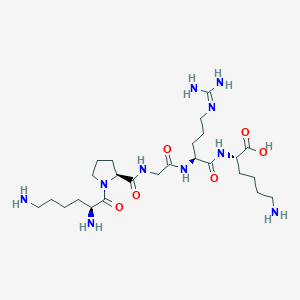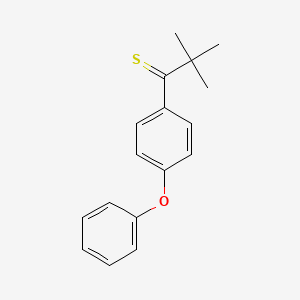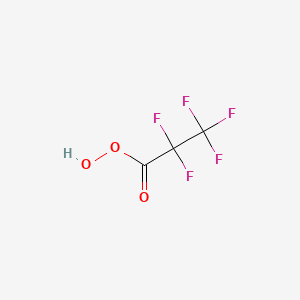
Pentafluoropropaneperoxoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluoropropaneperoxoic acid is a chemical compound with the molecular formula C3HF5O3 It is known for its unique structure, which includes five fluorine atoms attached to a propane backbone with a peroxoic acid functional group
Métodos De Preparación
The synthesis of pentafluoropropaneperoxoic acid typically involves the reaction of pentafluoropropane with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the peroxoic acid group. Industrial production methods may involve more advanced techniques such as chemical vapor deposition (CVD) or other scalable processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Pentafluoropropaneperoxoic acid undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting sulfides to sulfoxides and sulfones.
Reduction: Under specific conditions, it can be reduced to form other fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, transition metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
Pentafluoropropaneperoxoic acid has a wide range of applications in scientific research:
Biology: Its potential as a reagent in biochemical assays and as a tool for studying oxidative stress in biological systems is being explored.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Mecanismo De Acción
The mechanism by which pentafluoropropaneperoxoic acid exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxoic acid group. These ROS can interact with various molecular targets, including proteins, nucleic acids, and lipids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparación Con Compuestos Similares
Pentafluoropropaneperoxoic acid can be compared with other peroxoic acids and fluorinated compounds:
Nonanebis(peroxoic acid): Similar in its oxidizing properties but differs in its molecular structure and specific applications.
Trifluoroperacetic acid: Another fluorinated peroxoic acid with different reactivity and applications.
Hexafluoropropylene oxide: A related fluorinated compound used in the production of fluoropolymers but lacks the peroxoic acid functionality.
Propiedades
Número CAS |
159219-31-5 |
|---|---|
Fórmula molecular |
C3HF5O3 |
Peso molecular |
180.03 g/mol |
Nombre IUPAC |
2,2,3,3,3-pentafluoropropaneperoxoic acid |
InChI |
InChI=1S/C3HF5O3/c4-2(5,1(9)11-10)3(6,7)8/h10H |
Clave InChI |
NHVUMFDCNNRJQT-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(F)(F)F)(F)F)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)
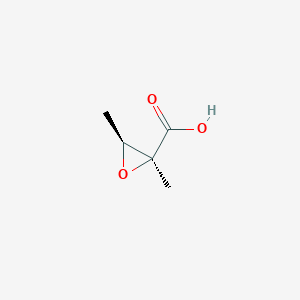
![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)

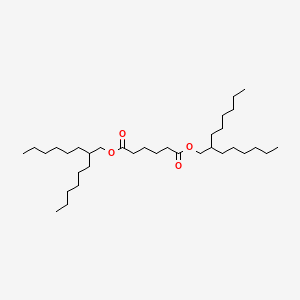
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
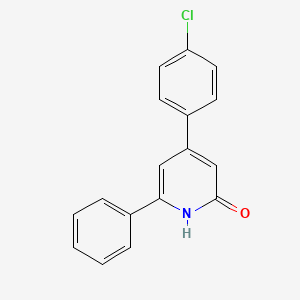
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)

